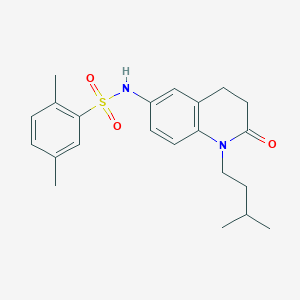

N~3~-(2,4-dimethoxybenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

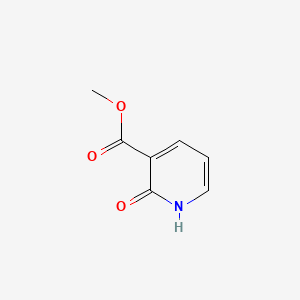

The compound “N~3~-(2,4-dimethoxybenzyl)-4-oxo-1-phenyl-1,4-dihydro-3-cinnolinecarboxamide” is a complex organic molecule. It contains several functional groups including an amide group, a cinnoline group, and methoxy groups attached to a benzyl group .

Molecular Structure Analysis

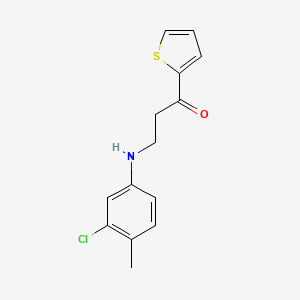

The molecular structure of this compound would likely be complex due to the presence of several functional groups. Unfortunately, without specific research or data on this compound, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

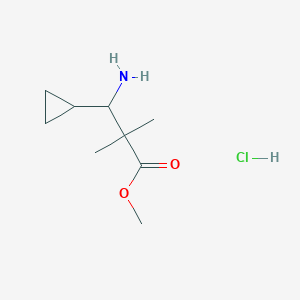

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, and the methoxy groups could potentially be demethylated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could potentially increase its polarity, and the aromatic rings could contribute to its stability .Scientific Research Applications

Taste-Enhancing Agent

This compound has been studied for its potential as a taste-enhancing agent . It has shown promise in enhancing kokumi, umami, and salt tastes, which could be significant in the food industry for creating flavorful products with reduced sodium content .

Pharmaceutical Research

Due to the structural similarity with other bioactive cinnoline derivatives, this compound may have applications in pharmaceutical research. Cinnoline derivatives are known for their anticancer , antibacterial , and anti-inflammatory properties, making them valuable for drug development .

Molecular Docking Studies

The compound’s ability to bind and activate certain receptors suggests it could be used in molecular docking studies. This is crucial for understanding receptor-ligand interactions and developing new medications .

Chemical Synthesis

In synthetic chemistry, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules, given its reactive carboxamide group and stable cinnoline core .

Sensory Evaluation

It has been utilized in sensory evaluation studies to understand its impact on human taste perception, which is essential for developing new food additives .

Nutritional Science

Research into this compound’s taste-enhancing properties could lead to its application in nutritional science, particularly in creating diet foods that are both palatable and low in sodium .

Neurological Studies

Given the interest in cinnoline derivatives for their potential effects on brain disorders, this compound might be used in neurological studies to explore new treatments for neuroinflammation-related conditions .

Material Science

The structural features of this compound make it a candidate for material science research, where it could contribute to the development of new materials with specific desired properties .

Future Directions

properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenylcinnoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-30-18-13-12-16(21(14-18)31-2)15-25-24(29)22-23(28)19-10-6-7-11-20(19)27(26-22)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFORNISJEGNHHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2875898.png)